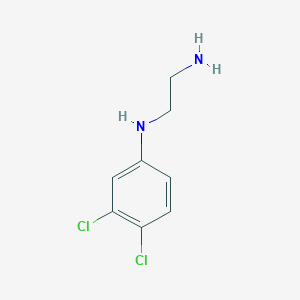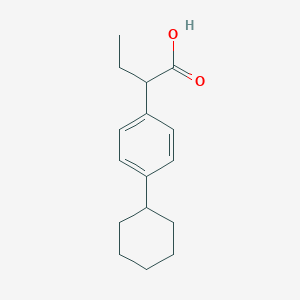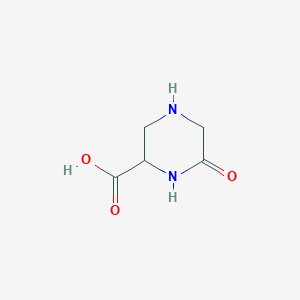
5-(2-Methoxyphenyl)nicotinsäure
Übersicht
Beschreibung
. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring. It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including bacterial infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .
Mode of Action
This interaction could result in the disruption of bacterial cell functions, leading to their death
Biochemical Pathways
This interference could disrupt the normal functioning of the bacteria, leading to their death
Result of Action
The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .
Biochemische Analyse
Biochemical Properties
5-(2-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of 5-(2-Methoxyphenyl)nicotinic acid have not been extensively studied. It’s worth noting that nicotinic acid itself is known to be involved in redox reactions and adenosine diphosphate-ribosylation reactions in metabolism .
Cellular Effects
Nicotinic acid and its derivatives are known to have a broad spectrum of effects on cells, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives can have various effects over time, including changes in cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 5-(2-Methoxyphenyl)nicotinic acid in animal models have not been extensively studied. It is known that nicotinic acid and its derivatives can have various effects at different dosages .
Transport and Distribution
It is known that nicotinic acid and its derivatives can be transported and distributed within cells and tissues through various mechanisms .
Subcellular Localization
It is known that nicotinic acid and its derivatives can be localized to various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde to form a Schiff base, which is then converted to the desired nicotinic acid derivative . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium chloride and copper chloride .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methoxyphenyl)nicotinic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
5-Methyl-nicotinic acid: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(2-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other nicotinic acid derivatives and potentially more suitable for specific applications .
Eigenschaften
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602380 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893732-61-1 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1612707.png)
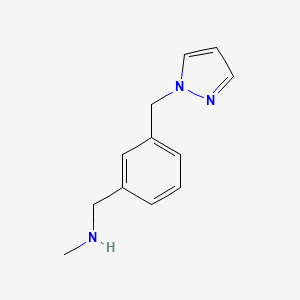
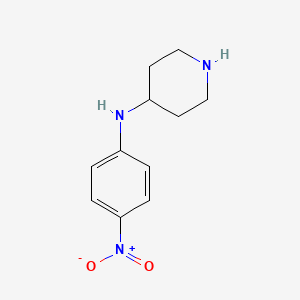
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
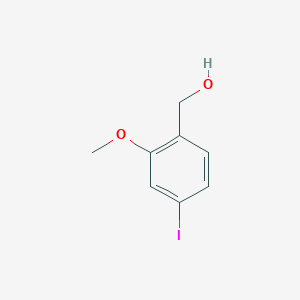



![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)

